molecular formula C20H29N3O3S B4064866 4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide

4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide

Cat. No. B4064866
M. Wt: 391.5 g/mol
InChI Key: CMIOGPXLCZKOBB-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide is 391.19296297 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Novel Agonists for Beta(3)-Adrenergic Receptors

A study by Hu et al. (2001) describes the preparation and evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides for their activity on human beta(3)-adrenergic receptors (ARs). This research underlines the compound's potential in influencing beta(3) ARs, which are targets for treating metabolic disorders such as diabetes and obesity Hu et al., 2001.

2. Inhibitors of Blood Platelet Aggregation

Grisar et al. (1976) explored compounds including (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride for their ability to inhibit ADP-induced aggregation of blood platelets. This study contributes to the understanding of new therapeutic avenues for preventing thrombotic diseases Grisar et al., 1976.

3. Antimycobacterial Activity

Research by Kumar et al. (2008) demonstrated the synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity. Their findings suggest the potential of these compounds in the treatment of tuberculosis, highlighting a significant area of application in infectious disease research Kumar et al., 2008.

4. Molecular and Crystal Structures

A study by Kuleshova and Khrustalev (2000) focused on the molecular and crystal structures of related hydroxy derivatives of hydropyridine, emphasizing the role of hydrogen bonds in molecular packing in crystals. Such research is crucial for the development of materials science and pharmaceutical formulation Kuleshova & Khrustalev, 2000.

5. Estrogen Receptor Binding Affinity and Molecular Docking

Parveen et al. (2017) conducted a study on pyrimidine-piperazine-chromene and -quinoline conjugates, investigating their binding affinity to estrogen receptors and anti-proliferative activities. This research provides insights into the development of new therapeutic agents for hormone-related cancers Parveen et al., 2017.

properties

IUPAC Name

4-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-(2-methylsulfanylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-27-18-8-4-3-7-15(18)21-19(25)9-10-20(26)23-13-16(17(24)14-23)22-11-5-2-6-12-22/h3-4,7-8,16-17,24H,2,5-6,9-14H2,1H3,(H,21,25)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIOGPXLCZKOBB-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)N2CC(C(C2)O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)N2C[C@@H]([C@H](C2)O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide
Reactant of Route 3
Reactant of Route 3
4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide
Reactant of Route 4
Reactant of Route 4
4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide
Reactant of Route 5
Reactant of Route 5
4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide
Reactant of Route 6
Reactant of Route 6
4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.